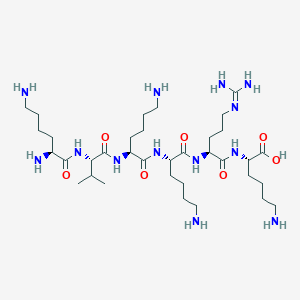
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides may be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups.
科学研究应用
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may have applications in:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the biological activity of synthetic peptides.
Medicine: Developing peptide-based therapeutics for various diseases.
Industry: Producing peptides for use in research and development.
作用机制
The mechanism of action of peptides like L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine involves interactions with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to various physiological effects.
相似化合物的比较
Similar Compounds
L-Lysyl-L-lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysine: A similar peptide with a different amino acid sequence.
L-Valyl-L-lysyl-L-lysyl-L-lysyl-L-ornithyl-L-lysine: Another peptide with a different sequence.
Uniqueness
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine is unique due to its specific sequence and potential biological activity. The presence of the diaminomethylidene group may confer unique properties compared to other peptides.
生物活性
L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine, a complex peptide compound, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, synthesis methods, and applications in various fields.
- Molecular Formula : C46H90N16O9
- Molecular Weight : 1011.3 g/mol
- CAS Number : 915402-50-5
Synthesis Methods
The synthesis of this compound typically involves Solid-Phase Peptide Synthesis (SPPS) . The process includes:
- Coupling : Activation and coupling of amino acids to a growing peptide chain.
- Deprotection : Removal of protective groups to facilitate subsequent amino acid coupling.
- Cleavage : Cleavage from the resin and purification of the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of multiple lysine residues enhances its binding affinity and potential to modulate various biological pathways.
Potential Applications
- Drug Delivery Systems : The compound's structure allows it to act as a vehicle for targeted drug delivery.
- Therapeutic Uses : Research indicates potential applications in peptide-based drug development, particularly in oncology and immunotherapy.
- Biochemical Assays : Utilized as a model compound for studying protein-protein interactions and cellular signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of similar peptide compounds, shedding light on the potential effects of this compound:
- Antimicrobial Activity : Research indicates that peptides with similar structures exhibit antimicrobial properties against various pathogens, suggesting that this compound may possess similar capabilities.
- Cell Proliferation : Studies have shown that certain lysine-rich peptides can stimulate cell proliferation, which may be relevant in tissue engineering applications.
- Neuroprotective Effects : Some peptides have demonstrated neuroprotective effects in animal models, indicating potential therapeutic benefits for neurodegenerative diseases.
Comparative Analysis
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| L-Prolyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl | 1011.3 g/mol | Potential therapeutic applications |
| L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl | 1030.4 g/mol | Antimicrobial properties |
| L-Valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl | 839.0 g/mol | Neuroprotective effects |
属性
CAS 编号 |
681490-62-0 |
|---|---|
分子式 |
C35H71N13O7 |
分子量 |
786.0 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H71N13O7/c1-22(2)28(48-29(49)23(40)12-3-7-17-36)33(53)46-25(14-5-9-19-38)31(51)44-24(13-4-8-18-37)30(50)45-26(16-11-21-43-35(41)42)32(52)47-27(34(54)55)15-6-10-20-39/h22-28H,3-21,36-40H2,1-2H3,(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H,48,49)(H,54,55)(H4,41,42,43)/t23-,24-,25-,26-,27-,28-/m0/s1 |
InChI 键 |
WSKINWXOZHELCE-QUQVWLGBSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















